Ethyl 4-(2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is of particular interest due to its unique structural features, which include a cyclopropyl group attached to a pyrimidine ring and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Cyclopropylation of Pyrimidine: The starting material, pyrimidine, undergoes cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Formation of Piperazine Derivative: The cyclopropylpyrimidine intermediate is then reacted with piperazine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the piperazine derivative.
Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The cyclopropyl group and pyrimidine ring contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 4-(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
Comparison: Ethyl 4-(2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other piperazine derivatives that may lack this feature. The presence of the pyrimidine ring also contributes to its unique chemical behavior and potential biological activity.
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 4-(2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O2/c1-2-20-14(19)18-9-7-17(8-10-18)12-5-6-15-13(16-12)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
XSSNNYUKVLZWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NC=C2)C3CC3 |
Origin of Product |
United States |
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